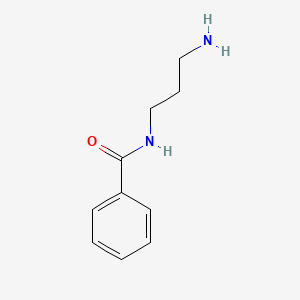

n-(3-Aminopropyl)benzamide

Description

Properties

IUPAC Name |

N-(3-aminopropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGPUGLWMPUQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286069 |

Source

|

| Record name | n-(3-aminopropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-74-3 |

Source

|

| Record name | NSC43691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-aminopropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Aminopropyl)benzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)benzamide is a versatile bifunctional molecule belonging to the extensive class of benzamide derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[1] The structural motif of N-(3-aminopropyl)benzamide, incorporating both a benzoyl group and a primary aminopropyl tail, renders it a valuable intermediate for the synthesis of more complex molecules and libraries of compounds for biological screening.[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles for researchers in the field. The primary CAS number for N-(3-Aminopropyl)benzamide is 6108-74-3 , while its hydrochloride salt is registered under CAS number 29833-50-9 .[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Aminopropyl)benzamide is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 6108-74-3 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds |

Synthesis of N-(3-Aminopropyl)benzamide

The synthesis of N-(3-Aminopropyl)benzamide is typically achieved through the formation of an amide bond between a benzoic acid derivative and 1,3-diaminopropane. A common and efficient method involves the acylation of the diamine with benzoyl chloride.

Synthetic Pathway: Acylation of 1,3-Diaminopropane

The reaction of benzoyl chloride with 1,3-diaminopropane is a standard method for the synthesis of N-substituted benzamides. To achieve mono-acylation and prevent the formation of the di-substituted product, it is crucial to use an excess of the diamine. The diamine acts as both the nucleophile and a base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic route to N-(3-Aminopropyl)benzamide via acylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzamide synthesis.[1][6]

Materials:

-

Benzoyl chloride

-

1,3-Diaminopropane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (3 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1 equivalent) in dichloromethane to the cooled diamine solution over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove excess acid and the diamine salt.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude N-(3-Aminopropyl)benzamide can be purified by recrystallization.[7] The choice of solvent is critical and should be determined empirically, with common choices including ethanol, ethyl acetate, or mixtures with hexanes. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the range of 7.4-7.8 ppm), a triplet for the methylene group adjacent to the amide nitrogen, a multiplet for the central methylene group of the propyl chain, and a triplet for the terminal methylene group adjacent to the primary amine. The protons of the amine and amide groups will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (around 167 ppm), aromatic carbons (127-135 ppm), and the three distinct methylene carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[12] Expected characteristic absorption bands include:

-

N-H stretching vibrations of the primary amine and the secondary amide (around 3300-3400 cm⁻¹).

-

C=O stretching of the amide (the "amide I band") around 1640 cm⁻¹.

-

N-H bending of the amide (the "amide II band") around 1550 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum of benzamide typically shows a prominent molecular ion peak and a characteristic fragmentation pattern involving the loss of the amino group.[13] For N-(3-aminopropyl)benzamide, the molecular ion peak at m/z 178 would be expected, along with fragment ions corresponding to the loss of the aminopropyl side chain.

Applications in Research and Drug Development

N-(3-Aminopropyl)benzamide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The benzamide moiety is a common feature in many biologically active compounds.

As a Chemical Intermediate

The primary amine of N-(3-aminopropyl)benzamide provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities. This makes it an attractive starting material for the combinatorial synthesis of compound libraries for high-throughput screening in drug discovery programs.[2][3]

In the Development of Enzyme Inhibitors

Benzamide derivatives are known to exhibit a range of biological activities, including the inhibition of various enzymes. For instance, derivatives of aminobenzamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[14] The structural features of N-(3-aminopropyl)benzamide make it a suitable scaffold for the design of novel enzyme inhibitors.

In Cancer Research

Numerous benzamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6][15] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit tubulin polymerization. The N-(3-aminopropyl)benzamide core can be elaborated to explore new anticancer agents.

Handling, Storage, and Safety

Handling

As with any chemical, N-(3-Aminopropyl)benzamide should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16]

Storage

For long-term stability, it is recommended to store N-(3-Aminopropyl)benzamide in a tightly sealed container in a cool, dry place, protected from light and moisture.[17] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Safety

Detailed toxicological data for N-(3-Aminopropyl)benzamide is not extensively available. However, based on the safety data for related benzamide and aminopropyl compounds, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.[16]

Conclusion

N-(3-Aminopropyl)benzamide is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatility of its bifunctional nature, makes it an important intermediate for the development of novel compounds with diverse biological activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to support the endeavors of researchers and professionals in the scientific community.

References

-

Royal Society of Chemistry. (n.d.). Contents - The Royal Society of Chemistry. Retrieved from [Link]

-

Chemical Shifts. (n.d.). Benzamide, N-(3-aminopropyl)-N-methyl- - Optional[13C NMR]. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [https://bmrb.io/metabolomics/mol_summary/bmse000668_ Benzamide]([Link]_ Benzamide)

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide - Infrared Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1).

-

National Institute of Standards and Technology. (n.d.). Benzamide - Mass spectrum (electron ionization). Retrieved from [Link]

-

Spectrum. (n.d.). Benzamide, N-(3-amino-3-hydroxyminopropyl)-N-methyl- - Optional[FTIR]. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Benzamide: A Versatile Organic Synthesis Intermediate for Pharmaceuticals and Dyes. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of a benzamide derivative.

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[17]. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Journal of Chemical Health Risks. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

-

YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Dovepress. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Retrieved from [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. N-(3-aminopropyl)benzamide | 6108-74-3 [amp.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. ajol.info [ajol.info]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. bmse000668 Benzamide at BMRB [bmrb.io]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461) [hmdb.ca]

- 10. Benzamide [webbook.nist.gov]

- 11. Benzamide [webbook.nist.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

n-(3-Aminopropyl)benzamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(3-Aminopropyl)benzamide

Abstract

N-(3-Aminopropyl)benzamide is a bifunctional organic molecule featuring a rigid benzamide group coupled to a flexible aminopropyl chain. As a member of the benzamide class, it belongs to a family of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of N-(3-Aminopropyl)benzamide. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource for leveraging this versatile compound in scientific discovery.

Molecular Identity and Physicochemical Properties

N-(3-Aminopropyl)benzamide is structurally defined by a benzene ring connected to a propyl-amine chain via an amide linkage. This unique arrangement imparts both hydrophilic (primary amine) and lipophilic (benzoyl group) characteristics, influencing its solubility, reactivity, and biological interactions. The primary amine serves as a key site for further functionalization, while the benzamide moiety often acts as a hydrogen-bond donor/acceptor and a structural anchor for receptor binding.

Table 1: Core Identifiers for N-(3-Aminopropyl)benzamide

| Property | Value | Source |

| Chemical Name | N-(3-Aminopropyl)benzamide | ChemicalBook[3] |

| CAS Number | 6108-74-3 | ChemicalBook[3][4][5] |

| Molecular Formula | C₁₀H₁₄N₂O | ChemicalBook[3][4][5] |

| Molecular Weight | 178.23 g/mol | ChemicalBook[3][4][5] |

| Synonyms | Benzamide, N-(3-aminopropyl)- | ChemicalBook[3] |

| Related Compounds | N-(3-Aminopropyl)benzamide hydrochloride (CAS: 29833-50-9) | Biosynth[6], BLD Pharm[7] |

While extensive experimental data on its physical properties is not widely published, its structure suggests solubility in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. The presence of two basic nitrogen atoms means its solubility is pH-dependent.

Synthesis and Purification

The synthesis of N-(3-Aminopropyl)benzamide is most commonly achieved via the acylation of a diamine. The primary challenge in this synthesis is achieving mono-acylation, as the diamine substrate (1,3-diaminopropane) has two nucleophilic sites. A robust strategy involves using a protecting group for one of the amines, followed by acylation and subsequent deprotection.[8] However, for a more direct approach, controlling the stoichiometry and reaction conditions can favor the desired mono-substituted product.

Experimental Protocol: Synthesis via Schotten-Baumann Conditions

This protocol describes a common and effective method for synthesizing N-(3-Aminopropyl)benzamide. The causality behind these choices is rooted in controlling reactivity: performing the reaction at a low temperature minimizes side reactions and di-acylation, while the aqueous base neutralizes the HCl byproduct, driving the reaction to completion.

Materials:

-

1,3-Diaminopropane

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol solvent system

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (a slight excess, e.g., 1.2 equivalents) in DCM.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is critical to control the exothermic reaction and prevent the formation of the di-acylated byproduct.

-

Acylation: While stirring vigorously, add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution. Simultaneously, add a 1 M NaOH solution dropwise to neutralize the hydrochloric acid formed during the reaction. Maintain the pH in the basic range (pH 8-10).

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. This removes water-soluble impurities and excess base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is typically effective for separating the mono-acylated product from starting material and any di-acylated side product.

Synthesis Workflow Diagram

Caption: Key reactive sites of N-(3-Aminopropyl)benzamide.

Storage and Handling

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]It should be stored away from incompatible materials such as strong oxidizing agents and strong acids. [9]* Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [4][9]Avoid formation of dust and aerosols. [4]In case of contact with skin or eyes, rinse immediately and thoroughly with water. [9]

Applications in Research and Drug Development

While specific biological activities for N-(3-Aminopropyl)benzamide itself are not extensively documented, its structural motifs are of significant interest to the pharmaceutical industry. Benzamide derivatives are known to possess a vast array of pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities. [1][2][10]

-

Scaffold for Drug Discovery: The benzamide core acts as an excellent anchor for binding to biological targets, while the aminopropyl tail provides a versatile linker that can be modified to optimize potency, selectivity, and pharmacokinetic properties. Recently, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), highlighting the continued relevance of this scaffold. [11]* Fragment-Based Lead Discovery (FBLD): N-(3-Aminopropyl)benzamide can be considered a valuable fragment or building block. The benzamide portion can establish initial weak binding interactions in a protein's active site, and the reactive amine handle can then be used to "grow" the fragment into a more potent lead compound.

-

Combinatorial Chemistry: The terminal amine allows for its easy incorporation into combinatorial libraries. By reacting N-(3-Aminopropyl)benzamide with a diverse set of electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides), large libraries of novel compounds can be rapidly synthesized and screened for biological activity.

Conclusion

N-(3-Aminopropyl)benzamide is a fundamentally important chemical entity whose value lies in its structural simplicity and synthetic versatility. It combines the biologically relevant benzamide scaffold with a reactive primary amine, making it an ideal starting point for the synthesis of more complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and a framework for its analytical characterization. For researchers in drug discovery and medicinal chemistry, N-(3-Aminopropyl)benzamide represents a readily accessible and highly valuable tool for the development of novel therapeutic agents.

References

-

N-[3-(benzoylamino)propyl]benzamide | C17H18N2O2 | CID 255782 - PubChem. Available from: [Link]

-

Benzamide, N-(3-aminophenyl)- | C13H12N2O | CID 72896 - PubChem. Available from: [Link]

-

Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide (1). (2016). Journal of Laboratory Chemical Education, 4(1), 4-8. Available from: [Link]

- WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents.

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024-09-28). International Journal of Scientific Research, 13(9). Available from: [Link]

-

Structure-Reactivity Relationships of Anomeric Amide Reagents in Nitrogen Deletion. (2021). The Journal of Organic Chemistry, 86(17), 11619-11628. Available from: [Link]

-

Benzamide | C7H7NO | CID 2331 - PubChem. Available from: [Link]

- Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019-10-14). Available from: [Link]

-

Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids) - PubMed. (2001). Journal of Molecular Structure, 560(1-3), 1-13. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Modern Chemistry & Applications, 4(4). Available from: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-09-30). Available from: [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed. (2021). Biochemical Pharmacology, 193, 114782. Available from: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(3-aminopropyl)benzamide | 6108-74-3 [amp.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 6108-74-3 CAS MSDS (N-(3-aminopropyl)benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 29833-50-9|N-(3-Aminopropyl)benzamide hydrochloride|BLD Pharm [bldpharm.com]

- 8. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of N-(3-Aminopropyl)benzamide: A Technical Guide for Researchers

Abstract

N-(3-Aminopropyl)benzamide, a molecule of interest within the broader class of versatile benzamide scaffolds, presents a compelling case for mechanistic exploration. While the specific biological targets and signaling pathways of N-(3-Aminopropyl)benzamide remain to be fully elucidated, the extensive research into structurally related benzamide derivatives provides a robust framework for postulating its potential mechanisms of action. This in-depth technical guide synthesizes the current understanding of benzamide pharmacology, offering a scientifically grounded perspective on the probable activities of N-(3-Aminopropyl)benzamide. We will delve into potential enzyme inhibition, receptor modulation, and other cellular effects, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations.

Introduction: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in drug discovery, celebrated for its ability to form key hydrogen bonds and participate in a variety of intermolecular interactions. This has led to the development of a diverse array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic therapies.[1][2] The simple, yet highly adaptable, structure of benzamides allows for extensive modification, enabling the fine-tuning of pharmacological activity.

N-(3-Aminopropyl)benzamide, with its characteristic benzoyl group and a flexible aminopropyl side chain, embodies the potential for multifaceted biological interactions. Understanding its mechanism of action is crucial for unlocking its therapeutic promise and for the rational design of novel derivatives.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Based on the well-documented activities of the benzamide class, several putative mechanisms of action for N-(3-Aminopropyl)benzamide can be proposed. These hypotheses provide a foundational roadmap for experimental validation.

Enzyme Inhibition: A Prominent Feature of Benzamides

A significant number of benzamide derivatives exert their therapeutic effects by inhibiting key enzymes. The benzamide functional group often plays a critical role in binding to the active sites of these enzymes.

-

Histone Deacetylases (HDACs): Certain benzamide derivatives are known to be potent HDAC inhibitors, a mechanism with significant implications for cancer therapy.[3][4] The benzamide group can act as a zinc-binding group within the enzyme's active site.[3] It is plausible that N-(3-Aminopropyl)benzamide could exhibit inhibitory activity against specific HDAC isoforms.

-

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, many of which incorporate a benzamide scaffold, are crucial in cancer treatment, particularly in tumors with defects in DNA repair pathways.[2] The benzamide moiety is often a key pharmacophore in these inhibitors.

-

Other Enzymatic Targets: The benzamide class has also been associated with the inhibition of ribonucleotide reductase, acetylcholinesterase, and 12-lipoxygenase.[3] Furthermore, a derivative of N-(3-aminopropyl)benzamide has been identified as an inhibitor of the kinesin spindle protein (KSP), a target in oncology.[5]

Receptor Antagonism: Modulating Neurotransmission

Substituted benzamides are well-established antagonists of dopamine D2-like receptors (D2, D3, and D4), forming the basis of their use as antipsychotic and antiemetic agents.[1][3] This antagonism leads to the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] The aminopropyl side chain of N-(3-Aminopropyl)benzamide could potentially interact with the binding pockets of these or other G-protein coupled receptors.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Benzamides and nicotinamides have demonstrated anti-inflammatory properties, which are thought to be mediated by the inhibition of the transcription factor NF-κB.[6] This inhibition, in turn, suppresses the production of pro-inflammatory cytokines such as TNFα.[6] The potential for N-(3-Aminopropyl)benzamide to modulate inflammatory responses warrants investigation.

Antimicrobial and Other Activities

Various benzamide derivatives have been synthesized and evaluated for their antimicrobial properties.[7] Additionally, some benzamides act as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[8]

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the mechanism of action of N-(3-Aminopropyl)benzamide, a multi-pronged experimental approach is essential. The following workflows provide a logical progression from broad screening to specific target validation.

Workflow for Target Identification and Validation

Caption: A logical workflow for identifying and validating the biological targets of N-(3-Aminopropyl)benzamide.

Detailed Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a standard method to assess the potential HDAC inhibitory activity of N-(3-Aminopropyl)benzamide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(3-Aminopropyl)benzamide against a panel of recombinant human HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

HDAC assay buffer

-

Developer solution

-

Trichostatin A (TSA) as a positive control

-

N-(3-Aminopropyl)benzamide (test compound)

-

Dimethyl sulfoxide (DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of N-(3-Aminopropyl)benzamide in DMSO. Create a serial dilution series in assay buffer.

-

Enzyme Reaction: In a 384-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control at various concentrations.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

-

Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: The inclusion of a potent, well-characterized HDAC inhibitor like TSA serves as a positive control, validating the assay's performance. A dose-response curve for the test compound provides confidence in the specificity of the inhibition.

Signaling Pathway Visualization

Should N-(3-Aminopropyl)benzamide be identified as a dopamine receptor antagonist, the following pathway would be implicated.

Caption: Postulated signaling pathway for N-(3-Aminopropyl)benzamide as a dopamine D2 receptor antagonist.

Summary of Potential Activities and Future Directions

The table below summarizes the potential biological activities of N-(3-Aminopropyl)benzamide based on the known pharmacology of the benzamide class.

| Potential Activity | Potential Molecular Target(s) | Therapeutic Implication |

| Anticancer | HDACs, PARP, KSP, Tubulin | Oncology |

| Antipsychotic/Antiemetic | Dopamine D2-like receptors | Psychiatry, Gastroenterology |

| Anti-inflammatory | NF-κB pathway | Immunology, Inflammatory Diseases |

| Neuroprotective | Acetylcholinesterase | Neurodegenerative Diseases |

| Antimicrobial | Bacterial/Fungal-specific targets | Infectious Diseases |

Future Directions:

The path forward in understanding the mechanism of action of N-(3-Aminopropyl)benzamide is clear. A systematic approach employing the experimental workflows outlined in this guide will be crucial. Initial broad screening followed by rigorous target identification and validation will be necessary to pinpoint its specific molecular interactions. Further structure-activity relationship (SAR) studies, guided by the initial mechanistic findings, will enable the optimization of this promising scaffold for potential therapeutic applications.

References

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

- The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv

- The Multifaceted Biological Activities of Benzamide Deriv

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. [Link]

-

Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[3][9]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. PubMed. [Link]

-

Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). PubMed. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. NIH. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Aminopropyl)benzamide: A Technical Guide to Investigating Its Predicted Biological Activity

Abstract: The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically relevant agents. N-(3-Aminopropyl)benzamide, a simple derivative featuring a flexible aminopropyl side chain, represents an intriguing yet underexplored entity. While direct biological data for this specific molecule is sparse, a comprehensive analysis of its structural analogues suggests a high probability of significant activity in several key therapeutic areas. This technical guide provides a predictive framework for the biological activities of N-(3-Aminopropyl)benzamide and offers detailed, field-proven experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals seeking to characterize this promising molecule. This document synthesizes established methodologies and data from the broader benzamide class to empower a rigorous, evidence-based investigation.

Introduction: The Benzamide Scaffold and the Potential of N-(3-Aminopropyl)benzamide

Benzamide and its derivatives are privileged structures in drug discovery, renowned for their ability to interact with a wide array of biological targets. This versatility has led to their development as anticancer, antipsychotic, antiemetic, and antimicrobial agents.[1] The core structure, a simple phenyl ring attached to an amide group, provides a stable platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

N-(3-Aminopropyl)benzamide incorporates two key features of known bioactive benzamides:

-

The Benzamide Core: This unit is known to act as a zinc-binding group in metalloenzymes, a crucial interaction for inhibiting enzymes like histone deacetylases (HDACs).[1]

-

A Flexible Linker with a Terminal Amine: The aminopropyl chain provides conformational flexibility and a basic nitrogen atom. This feature is common in compounds that interact with protein surfaces or nucleic acids and can significantly influence solubility and cell permeability.

Based on a thorough review of the literature on structurally related compounds, this guide will focus on the three most probable and impactful biological activities for N-(3-Aminopropyl)benzamide: Histone Deacetylase (HDAC) Inhibition , Antiproliferative Activity , and Antimicrobial Activity . We will delve into the mechanistic rationale for these predictions and provide robust protocols to validate them experimentally.

Predicted Major Biological Activity: Histone Deacetylase (HDAC) Inhibition

The most prominent activity associated with the ortho-aminobenzamide scaffold is the inhibition of Class I histone deacetylases (HDACs).[2] HDACs are zinc-dependent enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[1][3] Inhibition of HDACs restores normal gene expression, triggering cell cycle arrest and apoptosis in cancer cells.

Mechanistic Rationale: The canonical pharmacophore for a benzamide-based HDAC inhibitor consists of a zinc-binding group (the benzamide), a linker region, and a surface-recognition "cap" group.[4] It is highly probable that the N-(3-Aminopropyl)benzamide could orient within the HDAC active site such that the amide chelates the catalytic zinc ion, while the aminopropyl chain interacts with amino acid residues lining the enzyme's channel. The terminal amino group is indispensable for the inhibitory activity of many related benzamide derivatives.[5]

Experimental Validation: In Vitro Fluorometric HDAC Activity Assay

This assay provides a direct measure of a compound's ability to inhibit HDAC enzyme activity. The principle relies on a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme (trypsin) to release a highly fluorescent molecule (AMC).[6] The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.

dot

Caption: Workflow for the fluorometric HDAC activity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer such as TBS (Tris-Buffered Saline, pH 7.4).

-

HDAC Enzyme: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme to the desired working concentration in assay buffer. Keep on ice.

-

Substrate: Prepare a working solution of a fluorogenic substrate like Boc-Lys(Ac)-AMC (final concentration typically 15-50 µM).[6]

-

Test Compound: Prepare a 10x serial dilution of N-(3-Aminopropyl)benzamide (e.g., from 1 mM to 1 nM) in assay buffer containing a small percentage of DMSO.

-

Positive Control: Prepare a 10x working stock of a known pan-HDAC inhibitor like SAHA (Vorinostat) (e.g., 200 µM).[6]

-

Developer: Prepare a solution of trypsin in assay buffer (e.g., 0.5 mg/mL).[6]

-

-

Assay Procedure (384-well format):

-

To the wells of a black, flat-bottom microplate, add 40 µL of diluted HDAC enzyme.

-

Add 5 µL of the 10x test compound serial dilutions, positive control, or vehicle control (buffer with DMSO).

-

Initiate the enzymatic reaction by adding 5 µL of the substrate working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the HDAC reaction and begin development by adding 25 µL of the trypsin developer solution.

-

Incubate the plate at 37°C for an additional 15-20 minutes.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6][7]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a "no enzyme" or maximally inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Table 1: Representative IC50 Values for Benzamide-Based HDAC Inhibitors

| Compound Reference | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Source |

|---|---|---|---|---|

| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 | [2] |

| Compound 7j | 0.65 | 0.78 | 1.70 | [2] |

| N-(3-Aminopropyl)benzamide | To be determined | To be determined | To be determined |

This table provides context from known inhibitors and a placeholder for experimental results for the title compound.

Predicted Secondary Biological Activity: Antiproliferative Effects

Beyond direct HDAC inhibition, benzamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines through diverse mechanisms, including the disruption of microtubule dynamics.[8][9] The antiproliferative effect is a crucial downstream consequence of targeted molecular inhibition and a primary indicator of potential as an anticancer agent.

Mechanistic Rationale:

-

HDAC Inhibition-Mediated Apoptosis: As described above, inhibition of HDACs can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis. This is a likely mechanism if N-(3-Aminopropyl)benzamide proves to be an effective HDAC inhibitor.

-

Tubulin Polymerization Inhibition: Some benzamide structures can bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[9] This disrupts the formation of the mitotic spindle, arresting cells in the M-phase of the cell cycle and inducing apoptosis. The flexible side chain of N-(3-Aminopropyl)benzamide may allow it to adopt a conformation suitable for binding to this site.

Experimental Validation 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Detailed Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer) to ~80% confluency.[8][11]

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10][12]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-(3-Aminopropyl)benzamide in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin or doxorubicin).

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours).[12]

-

-

MTT Addition and Solubilization:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[10][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration.

-

Experimental Validation 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is tracked by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[13]

dot

Caption: Key steps in the fluorescence-based tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[13][14]

-

Reaction Mix: Prepare the final tubulin reaction mix on ice to a concentration of ~2 mg/mL in buffer supplemented with 1 mM GTP, glycerol, and a fluorescent reporter like DAPI.[13][14]

-

Controls: Prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) and a stabilizer (e.g., 100 µM Paclitaxel).[13]

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C in a temperature-controlled fluorescence plate reader.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately begin monitoring the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.[14]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. A sigmoidal curve indicates normal polymerization.

-

Compare the curves from wells treated with N-(3-Aminopropyl)benzamide to the vehicle control. A decrease in the maximum fluorescence and/or the rate of polymerization indicates an inhibitory effect.

-

Predicted Tertiary Biological Activity: Antimicrobial Effects

Benzamide derivatives have been successfully developed as antimicrobial agents, with some acting as inhibitors of the bacterial cell division protein FtsZ.[15] The structural features of N-(3-Aminopropyl)benzamide align with those of other FtsZ inhibitors, making this a plausible area of activity.

Mechanistic Rationale: FtsZ is a prokaryotic homolog of eukaryotic tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. Small molecules that disrupt FtsZ polymerization can block cell division, leading to bacterial filamentation and death. The benzamide moiety is a known pharmacophore that can bind to a key pocket in the FtsZ protein.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent. It identifies the lowest concentration of a compound that visibly inhibits the growth of a target microorganism. The broth microdilution method is a common and reliable technique.[16][17]

Detailed Protocol:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.[18]

-

-

Compound Dilution in Microplate:

-

In a sterile 96-well plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 will serve as a growth control (no compound).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Incubate the plate at 35-37°C for 18-24 hours.[18]

-

-

Reading and Interpretation:

-

Visually inspect the wells for turbidity (a sign of bacterial growth). A plate reader can also be used to measure absorbance at 600 nm.

-

The MIC is the lowest concentration of N-(3-Aminopropyl)benzamide in which no visible growth is observed.[16]

-

Table 2: Representative MIC Values for Benzamide-Based Antimicrobial Compounds

| Compound Reference | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Source |

|---|---|---|---|

| Compound 5a | 6.25 | 3.12 | [15] |

| Compound 6b | >100 (inactive) | 3.12 | [15] |

| Compound 6c | >100 (inactive) | 6.25 | [15] |

| N-(3-Aminopropyl)benzamide | To be determined | To be determined |

This table provides context from known antimicrobial benzamides and a placeholder for experimental results.

Conclusion and Future Directions

N-(3-Aminopropyl)benzamide stands as a molecule of high potential, positioned at the intersection of several validated pharmacophores. Its structural simplicity and amenability to further chemical modification make it an attractive starting point for a drug discovery program. Based on extensive data from analogous compounds, it is predicted to exhibit activity as an HDAC inhibitor, an antiproliferative agent, and potentially an antimicrobial compound.

The experimental protocols detailed in this guide provide a clear and robust roadmap for the systematic evaluation of these predicted activities. Successful validation in these in vitro assays would warrant progression to more complex studies, including cell cycle analysis, apoptosis assays, in vivo efficacy models, and pharmacokinetic profiling. The comprehensive characterization of N-(3-Aminopropyl)benzamide will undoubtedly clarify its therapeutic potential and could pave the way for the development of a new generation of benzamide-based therapeutics.

References

- BenchChem. (2025).

- CLYTE Technologies. (2025).

- Roche. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine. BenchChem.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Biology LibreTexts. (2024). 13.

- BMG LABTECH. (2024).

- Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- Banks, E., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 626, 21-41.

- Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1004.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays. BenchChem.

- Tian, L., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Molecular Cancer Therapeutics, 13(10), 2447-2458.

- Davie, J. R., et al. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology, 642, 145-163.

- Abcam. (2019). ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). Abcam.

- Ke, R., et al. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. Journal of General Virology, 98(4), 799-809.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- Le, T. H., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Pharmaceutical Biotechnology, 16(1), 85-92.

- Atlantis Press. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Proceedings of the 2017 International Conference on Biological and Environmental Engineering (BBE 2017).

- Future Medicinal Chemistry. (2024).

- Letters in Applied NanoBioScience. (2024).

- Perin, N., et al. (2023).

- Suzuki, T., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003.

- Atlantis Press. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.

- Molecules. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Archiv der Pharmazie. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Wiley Online Library.

- European Journal of Medicinal Chemistry. (2011). Synthesis, Antiproliferative Activity, and Mechanism of Action of a Series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Elsevier.

- Biochemical and Biophysical Research Communications. (1996). Antiproliferative activity of 3-aminobenzamide in A431 carcinoma cells is associated with a target effect on cytoskeleton. Elsevier.

- Antibiotics. (2022).

- Bioorganic & Medicinal Chemistry Letters. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Elsevier.

- Molecules. (2024).

-

Journal of the Brazilian Chemical Society. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[19]imidazo[1,2-d][13][19]oxazepine and Benzo[f]benzo[19]oxazolo[3,2-d][13][19]oxazepine Derivatives. SciELO.

- Amanote Research. (n.d.). Antimicrobial Properties of N-Benz.

- BLD Pharm. (n.d.). 6108-74-3|N-(3-Aminopropyl)benzamide.

- Bioorganic & Medicinal Chemistry. (2016). Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Elsevier.

- International Journal of Molecular Sciences. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI.

Sources

- 1. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. scielo.br [scielo.br]

- 12. MTT (Assay protocol [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of N-(3-Aminopropyl)benzamide

Introduction

N-(3-Aminopropyl)benzamide is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates a rigid benzamide moiety, a common feature in many pharmacologically active compounds, and a flexible aminopropyl chain, which can be readily modified to modulate physicochemical properties and target interactions. The presence of a primary amine and an amide group allows for diverse chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors, receptor ligands, and potential therapeutic agents. This guide provides a comprehensive and technically detailed protocol for the robust and selective synthesis of N-(3-aminopropyl)benzamide, designed for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: The Rationale for a Three-Step Protocol

The primary challenge in the synthesis of N-(3-aminopropyl)benzamide lies in the selective acylation of one of the two primary amino groups of the starting material, 1,3-diaminopropane. A direct reaction of 1,3-diaminopropane with benzoyl chloride would inevitably lead to a mixture of the desired mono-acylated product, the undesired di-acylated byproduct, and unreacted starting material, necessitating a challenging purification process. To circumvent this, a more strategic and controlled three-step synthesis is employed, ensuring high selectivity and purity of the final product. This approach is centered around the use of a protecting group, a cornerstone of modern organic synthesis.

The chosen strategy involves:

-

Mono-protection of 1,3-diaminopropane: One of the amino groups of 1,3-diaminopropane is temporarily "masked" using a tert-butyloxycarbonyl (Boc) protecting group. This renders the protected amine unreactive towards acylation.

-

Amide bond formation: The remaining free amino group of the mono-protected diamine is then reacted with benzoyl chloride to form the desired amide bond.

-

Deprotection: The Boc protecting group is subsequently removed under mild acidic conditions to unveil the primary amine, yielding the final product, N-(3-aminopropyl)benzamide.

This method provides excellent control over the reaction, leading to a cleaner product profile and simplifying purification.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate (N-Boc-1,3-propanediamine)

This initial step focuses on the selective mono-protection of 1,3-diaminopropane. The use of a molar excess of the diamine relative to the Boc-anhydride favors the formation of the mono-protected product.

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice bath, dissolve 1,3-diaminopropane (10.0 g, 135 mmol, 5 equivalents) in anhydrous dichloromethane (100 mL).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (5.9 g, 27 mmol, 1 equivalent) in anhydrous dichloromethane (50 mL) dropwise over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Boc₂O is consumed.

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (3 x 75 mL), water (2 x 75 mL), and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl (3-aminopropyl)carbamate as a colorless oil.[1] The product is often of sufficient purity for the next step without further purification.

Characterization of Intermediate:

-

¹H NMR (400 MHz, CDCl₃): δ 4.88 (br s, 1H, NH COO), 3.26-3.14 (m, 2H, CH ₂NHCOO), 2.77 (t, J = 6.8 Hz, 2H, CH ₂NH₂), 1.66-1.57 (m, 2H, CH₂CH ₂CH₂), 1.44 (s, 9H, C(CH ₃)₃), 1.32 (br s, 2H, NH₂).[1]

Part 2: Synthesis of tert-Butyl (3-benzamidopropyl)carbamate

This step involves the formation of the amide bond via a Schotten-Baumann reaction between the mono-protected diamine and benzoyl chloride.[2][3][4]

Materials:

-

tert-Butyl (3-aminopropyl)carbamate

-

Benzoyl chloride

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (3-aminopropyl)carbamate (4.7 g, 27 mmol, 1 equivalent) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add triethylamine (4.1 mL, 29.7 mmol, 1.1 equivalents) to the solution.

-

Add benzoyl chloride (3.4 mL, 29.7 mmol, 1.1 equivalents) dropwise to the stirred solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude tert-butyl (3-benzamidopropyl)carbamate can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Part 3: Synthesis of N-(3-Aminopropyl)benzamide (Deprotection)

The final step involves the removal of the Boc protecting group to yield the target compound.[5][6]

Materials:

-

tert-Butyl (3-benzamidopropyl)carbamate

-

Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve tert-butyl (3-benzamidopropyl)carbamate (assumed 27 mmol from the previous step) in anhydrous dichloromethane (50 mL) and cool the solution in an ice bath.

-

Add trifluoroacetic acid (20 mL) dropwise to the stirred solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-aminopropyl)benzamide.

-

The final product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or by column chromatography.[7][8][9]

Characterization of N-(3-Aminopropyl)benzamide

The structure and purity of the synthesized N-(3-aminopropyl)benzamide should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, the methylene protons of the propyl chain, and the protons of the two amine groups.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propyl chain.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Expected Yield | Purity Assessment |

| 1 | 1,3-Diaminopropane, Di-tert-butyl dicarbonate | - | Dichloromethane | >90% | ¹H NMR |

| 2 | tert-Butyl (3-aminopropyl)carbamate, Benzoyl chloride | Triethylamine | Dichloromethane | 80-90% | TLC, ¹H NMR |

| 3 | tert-Butyl (3-benzamidopropyl)carbamate | Trifluoroacetic acid | Dichloromethane | >90% | ¹H NMR, ¹³C NMR, MS |

Visualizing the Process

Workflow of N-(3-Aminopropyl)benzamide Synthesis

Caption: Overall workflow for the three-step synthesis of N-(3-aminopropyl)benzamide.

Reaction Mechanism: Amide Bond Formation

Caption: Nucleophilic acyl substitution mechanism for the formation of the amide bond.

References

-

bmse000668 Benzamide at BMRB . BMRB. [Link]

-

Schotten–Baumann reaction - Wikipedia . Wikipedia. [Link]

-

Schotten-Baumann Reaction . Cambridge University Press. [Link]

-

Selective Monoformylation Of 1,3-Diaminopropane Derivatives - Taylor & Francis . Taylor & Francis Online. [Link]

-

Schotten–Baumann reaction - Grokipedia . Grokipedia. [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester. [Link]

-

Chemistry Schotten Baumann Reaction - SATHEE . SATHEE. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube . YouTube. [Link]

-

RECRYSTALLIZATION - ResearchGate . ResearchGate. [Link]

-

Benzamide, N-(3-aminopropyl)-N-methyl- - Optional[13C NMR] - Chemical Shifts . Wiley. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

- Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents.

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794) - NP-MRD . NP-MRD. [Link]

-

Appendix 6: Protecting groups - Oxford Learning Link . Oxford University Press. [Link]

-

An Unusual N Boc Deprotection of Benzamides under Basic Conditions - ResearchGate . ResearchGate. [Link]

-

(PDF) Selective Monoformylation Of 1,3-Diaminopropane Derivatives - ResearchGate . ResearchGate. [Link]

-

Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate . ResearchGate. [Link]

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry . Master Organic Chemistry. [Link]

Sources

- 1. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-Aminopropyl)benzamide Derivatives and Analogs for Drug Discovery Professionals

Abstract

The N-(3-aminopropyl)benzamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the core principles of their synthesis, delve into the nuances of their structure-activity relationships (SAR), and illuminate their mechanisms of action across various therapeutic targets. This document is designed to be a practical and authoritative resource, bridging foundational chemistry with translational insights to empower the rational design of novel therapeutics. We will explore their well-established role as histone deacetylase (HDAC) inhibitors and venture into their emerging applications as antimicrobial agents, ion channel modulators, and beyond. Through detailed protocols, data-driven analysis, and visual representations of key concepts, this guide aims to equip you with the knowledge to innovate within this promising chemical space.

Introduction: The Versatility of the Benzamide Scaffold

Benzamide derivatives are a cornerstone of modern pharmacology, with their presence in numerous FDA-approved drugs underscoring their therapeutic significance.[1][2] The inherent chemical stability and synthetic tractability of the amide bond, coupled with the rich possibilities for substitution on both the benzoyl and amine moieties, provide a fertile ground for medicinal chemists to modulate physicochemical properties and biological activity.[2] The N-(3-aminopropyl)benzamide core, in particular, offers a flexible linker that can be strategically modified to achieve desired interactions with biological targets. This guide will focus on this specific subclass, highlighting its evolution from a simple chemical building block to a key pharmacophore in the development of targeted therapies.

Medicinal Chemistry: Synthesis and Core Concepts

The synthesis of N-(3-aminopropyl)benzamide derivatives is typically straightforward, often involving the coupling of a substituted benzoic acid with 1,3-diaminopropane or a derivative thereof.

General Synthetic Strategy

A common and efficient method for the preparation of these compounds involves the amidation of a benzoic acid derivative.[3] The carboxylic acid is first activated, often by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the appropriate amine.[1]

Experimental Protocol: General Procedure for the Synthesis of N-(3-Aminopropyl)benzamide Derivatives

-

Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

Amide Coupling: The crude acid chloride is dissolved in an anhydrous solvent (e.g., DCM). To this solution, a solution of N-Boc-1,3-diaminopropane (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-12 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

-

Deprotection (if necessary): The Boc-protecting group is removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent. The solvent and excess acid are removed under reduced pressure to yield the desired N-(3-aminopropyl)benzamide derivative, often as a salt.

Visualization of the Synthetic Workflow

Caption: General synthetic workflow for N-(3-aminopropyl)benzamide derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The N-(3-aminopropyl)benzamide scaffold has been successfully exploited to develop inhibitors for a variety of biological targets. The following sections will discuss some of the most prominent examples.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Their aberrant activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[4][5] N-(3-Aminopropyl)benzamide derivatives, such as Entinostat (MS-275), have emerged as potent and selective HDAC inhibitors.[6][7]

The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[8]

Caption: Key pharmacophoric features of benzamide-based HDAC inhibitors.

Key SAR Insights for HDAC Inhibition:

-